molecular formula C12H19BN2O2 B1421037 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1171044-16-8

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B1421037
M. Wt: 234.1 g/mol
InChI Key: NGSHSQFNJGUKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 234.11 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of “3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES string: CN1CCN(CC2=CC=CC(B(O)O)=C2)CC1 . This indicates that the compound contains a 4-methylpiperazine group attached to a phenylboronic acid group.


Physical And Chemical Properties Analysis

“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Anti-inflammatory Research

  • Application : This compound has been used in the synthesis of a new piperazine derivative, which was investigated for its anti-nociceptive and anti-inflammatory effects .
  • Method : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time in the second phase of the formalin test, and reduced oedema formation in the paw oedema induced by carrageenan test .

2. Anticholinesterase Activity Research

  • Application : The compound has been used in the synthesis of various substituents in the chromene fragment and their deamination products, which were studied for their inhibitory activity against butyrylcholinesterase .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

3. Antimicrobial Activity Research

  • Application : The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which were studied for their antimicrobial activity .
  • Method : The method of application or experimental procedures was not specified in the source .
  • Results : The results showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSQFNJGUKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Synthesis routes and methods

Procedure details

A solution of 3-Formylphenylboronic acid (1 eq, 2 mmol, 0.3 g) in dry DCM (7 ml) under an inert atmosphere of argon is treated with 1-methyl-piperazine (1.2 eq, 2.4 mmol, 0.266 ml) followed by acetic acid (1.2 eq, 2.4 mmol, 0.14 ml) and NaBH(OAc)3 (1.6 eq, 3.2 mmol, 0.678 mg) and the resulting mixture is stirred at room temperature for 3 hours. The reaction is quenched by addition of water and is then extracted with DCM. The organic extracts are concentrated in vacuo and the crude residue is purified by flash chromatography on silica eluting with MeOH/DCM (0 to 100% MeOH in DCM) followed by 2M NH3 in MeOH. The appropriate fractions are combined and concentrated in vacuo to afford the title compound; [M+H]+=235.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.266 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.678 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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